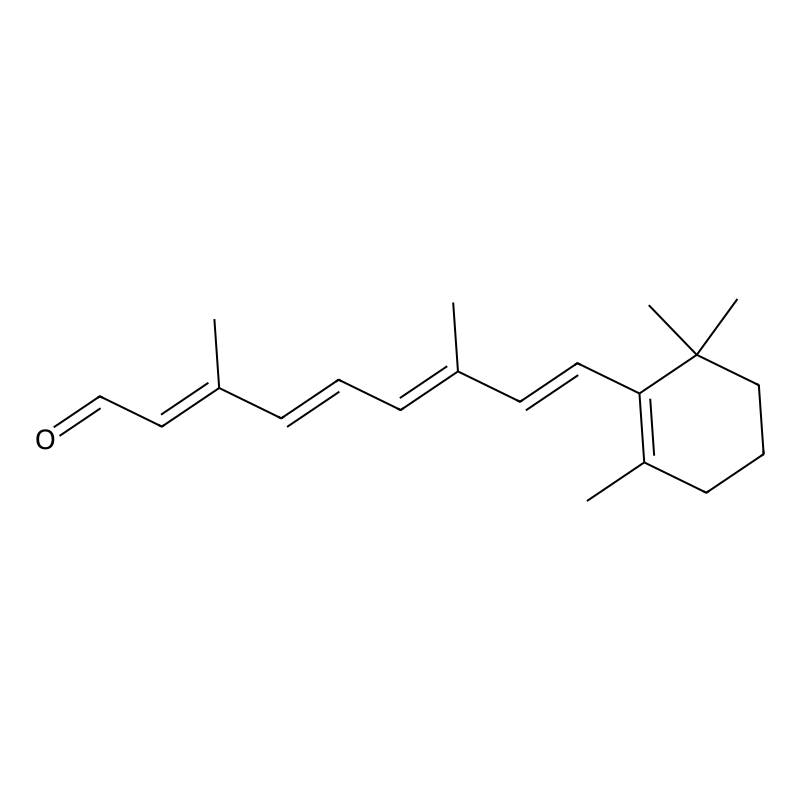

Retinal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Retinal (all-trans-retinal), the aldehyde form of vitamin A, is a highly reactive polyene chromophore and a critical intermediate in both biological vision cycles and cosmetic formulations. As an electrophilic aldehyde, it exhibits distinct physicochemical properties compared to its alcohol (retinol) and carboxylic acid (retinoic acid) counterparts, including specific solubility profiles in organic solvents (e.g., 25 mg/mL in ethanol) and a characteristic UV/Vis absorption maximum at 380 nm. For industrial and laboratory procurement, retinal is primarily selected for its specific capacity to form Schiff base linkages with primary amines and its role as a single-step metabolic precursor to retinoic acid, making it indispensable for optogenetic research, structural biology of G protein-coupled receptors (GPCRs), and advanced cosmeceutical manufacturing .

Substituting retinal with its closest class analogs, retinol or retinoic acid, fundamentally compromises both biochemical assays and formulation performance. In structural biology and optogenetics, retinol cannot form the essential protonated Schiff base with opsin lysine residues, rendering it non-functional for regenerating visual pigments or studying GPCR activation. In topical and cosmetic applications, while retinoic acid is the biologically active end-metabolite, it induces severe erythema and desquamation, limiting its over-the-counter viability. Conversely, retinol is better tolerated but requires a slow, two-step enzymatic oxidation process to become active, significantly reducing its downstream efficacy. Retinal occupies a non-interchangeable middle ground: it acts as a direct, single-step precursor to retinoic acid, offering quantitatively higher bioactivity than retinol without the prohibitive toxicity of the acid form [1].

Skin Penetration and Anti-Aging Efficacy vs. Retinol

In comparative 12-week formulation studies, retinal demonstrated higher bioavailability and clinical efficacy compared to retinol. Quantitative imaging and biomarker analysis revealed that retinal achieved approximately 25% higher skin penetration than retinol. This enhanced delivery translated directly to structural skin improvements, with retinal yielding a 35% greater reduction in wrinkle depth and a 22% increase in skin elasticity relative to the retinol baseline [1].

| Evidence Dimension | Skin penetration and wrinkle depth reduction |

| Target Compound Data | +25% skin penetration, +35% wrinkle reduction |

| Comparator Or Baseline | Retinol (Baseline) |

| Quantified Difference | 25% greater penetration and 35% greater wrinkle reduction efficacy |

| Conditions | 12-week topical application monitored via high-resolution skin imaging and optical coherence tomography (OCT) |

Formulators can achieve significantly higher anti-aging efficacy at equivalent concentrations by procuring retinal instead of retinol.

Tolerability and Irritation Profile vs. Retinoic Acid

While all-trans-retinoic acid is the biologically active end-metabolite, its direct application is severely limited by dose-dependent irritation, erythema, and scaling. Retinal provides an effective alternative by acting as a localized precursor. Studies indicate that topical application of retinal induces the expression of cellular retinoid-binding proteins characteristic of retinoic acid activity, but without generating the statistically higher rates of skin irritation (p<0.01) seen with direct retinoic acid application [1].

| Evidence Dimension | Skin irritation rate and tolerability |

| Target Compound Data | High tolerability with localized conversion |

| Comparator Or Baseline | Retinoic Acid (Significantly higher irritation rates, p<0.01) |

| Quantified Difference | Statistically significant reduction in erythema and scaling |

| Conditions | Human participant topical application over 12 weeks with non-invasive clinical assessment |

Enables the procurement of a highly active retinoid for commercial formulations where retinoic acid is legally prohibited or commercially unviable due to consumer irritation.

Covalent Schiff Base Formation in Opsin Binding vs. Retinol

In visual cycle and GPCR research, the specific chemical structure of the retinoid is critical for receptor activation. Retinal possesses a reactive aldehyde group that forms a protonated Schiff base linkage with the ε-amino group of specific lysine residues (e.g., Lys296 in bovine rhodopsin) within the opsin binding pocket. Retinol, lacking this aldehyde functionality, cannot form this covalent bond and acts only as a weak agonist or inactive precursor in isolated opsin assays. Consequently, all-trans-retinal is strictly required for in vitro photoisomerization studies and the structural stabilization of opsin variants [1].

| Evidence Dimension | Covalent receptor binding (Schiff base formation) |

| Target Compound Data | Forms protonated Schiff base with Lys296 |

| Comparator Or Baseline | Retinol (Cannot form Schiff base) |

| Quantified Difference | Binary functional requirement (Covalent linkage vs. No linkage) |

| Conditions | In vitro opsin binding assays and rhodopsin regeneration models |

Laboratory buyers conducting optogenetic research or GPCR structural studies must procure retinal, as retinol is chemically incapable of forming the required chromophore linkage.

Single-Step Metabolic Conversion vs. Retinol

In biochemical pathway analysis, the metabolic distance to the active compound (retinoic acid) dictates the speed and efficiency of the response. Retinal requires only a single-step oxidation catalyzed by retinal dehydrogenase to become retinoic acid. In contrast, retinol requires a two-step process, where the initial oxidation of retinol to retinal is the rate-limiting step. Procuring retinal bypasses this metabolic bottleneck, ensuring rapid, controlled delivery of the active metabolite in cellular assays and tissue culture models [1].

| Evidence Dimension | Enzymatic steps to active retinoic acid |

| Target Compound Data | 1 step (oxidation via retinal dehydrogenase) |

| Comparator Or Baseline | Retinol (2 steps: rate-limiting oxidation to retinal, then to retinoic acid) |

| Quantified Difference | Elimination of the primary rate-limiting enzymatic bottleneck |

| Conditions | In vitro metabolic tracking and cellular retinoid conversion assays |

Researchers studying retinoid receptor activation achieve faster, more predictable dose-responses by using retinal to bypass the rate-limiting oxidation of retinol.

Premium Cosmeceutical Manufacturing

Due to its 25% higher skin penetration and 35% greater wrinkle reduction efficacy compared to retinol, retinal is the preferred active pharmaceutical ingredient (API) for high-end, over-the-counter anti-aging serums where retinoic acid is prohibited [1].

Optogenetics and GPCR Structural Biology

Because it specifically forms a Schiff base with opsin lysine residues, all-trans-retinal is essential for regenerating functional visual pigments, studying rhodopsin photoisomerization, and stabilizing mutant opsins in vitro, applications where retinol fails [2].

In Vitro Retinoid Metabolism Assays

Retinal is utilized as a direct substrate for retinal dehydrogenase in biochemical assays, allowing researchers to study retinoic acid synthesis pathways while bypassing the rate-limiting retinol oxidation step [3].

References

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (31.71%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (32.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H360 (68.29%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H413 (68.29%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

472-86-6

514-85-2

Metabolism Metabolites

Retinal is a known human metabolite of retinol.

Wikipedia

Use Classification

General Manufacturing Information

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4